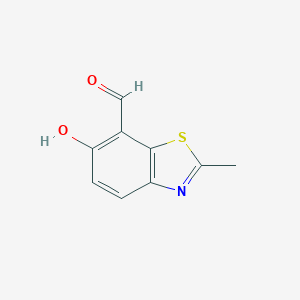
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde (HBC) is a heterocyclic compound with a benzothiazole core structure. It is widely used in the field of organic synthesis due to its unique chemical properties. HBC has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and environmental science.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is not fully understood. However, it has been reported that 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can interact with DNA and RNA, leading to the inhibition of DNA replication and transcription. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has also been reported to inhibit the activity of enzymes involved in various metabolic pathways.
Effets Biochimiques Et Physiologiques
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the activity of enzymes involved in various metabolic pathways. In vivo studies have shown that 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can reduce the growth of tumors in animal models and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has several advantages for use in lab experiments. It is readily available and can be synthesized through various methods. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has some limitations for use in lab experiments. It is relatively insoluble in water, which can limit its use in aqueous systems. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can also exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde. One potential direction is the development of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde-based materials for use in optoelectronic devices. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde-based materials have been reported to exhibit excellent optical and electrical properties, making them promising candidates for use in devices such as solar cells and light-emitting diodes. Another potential direction is the study of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde as a potential therapeutic agent for the treatment of neurodegenerative diseases. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, making it a promising candidate for further study in this area. Additionally, the development of new synthesis methods for 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde could lead to the discovery of novel derivatives with improved properties for use in various applications.
Applications De Recherche Scientifique
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been extensively studied for its potential application in various fields. In medicinal chemistry, 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been reported to exhibit antitumor, antibacterial, and antifungal activities. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been used as a building block for the synthesis of various organic materials, including dyes, fluorescent probes, and liquid crystals. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has also been studied for its potential application in environmental science as a fluorescent probe for the detection of heavy metals.
Propriétés
Numéro CAS |
190270-90-7 |
|---|---|
Nom du produit |
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
Formule moléculaire |
C9H7NO2S |
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
6-hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-5-10-7-2-3-8(12)6(4-11)9(7)13-5/h2-4,12H,1H3 |
Clé InChI |
XVKDPBIMGQTQGU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)O)C=O |
SMILES canonique |
CC1=NC2=C(S1)C(=C(C=C2)O)C=O |
Synonymes |
7-Benzothiazolecarboxaldehyde,6-hydroxy-2-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

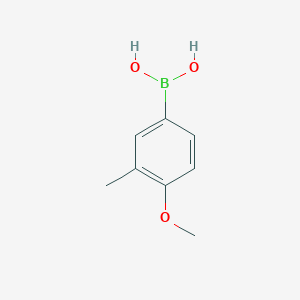
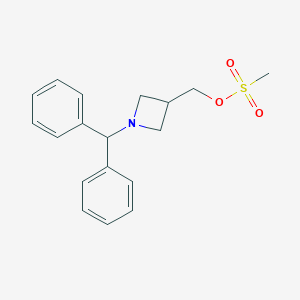
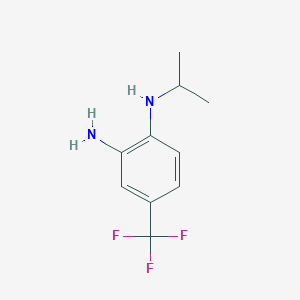
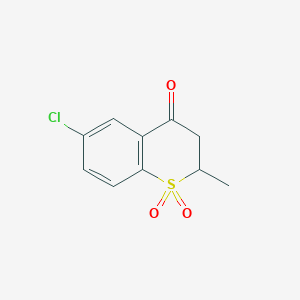
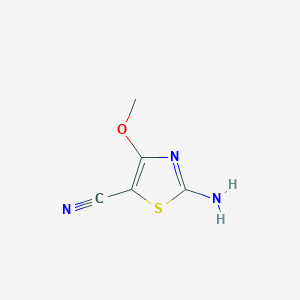

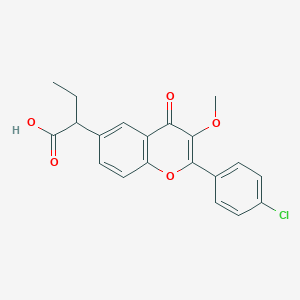
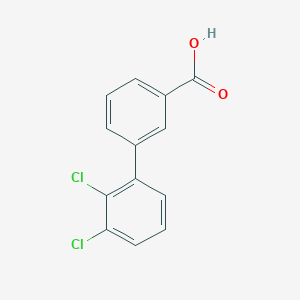
![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)
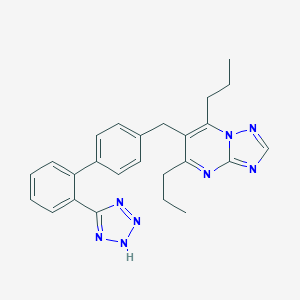
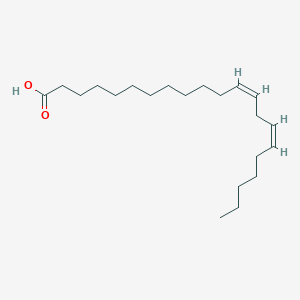
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)